Cas no 1623461-06-2 (6-Amino-2-bromo-3-fluoro-benzoic acid)

6-Amino-2-bromo-3-fluoro-benzoic acid is a halogenated benzoic acid derivative featuring amino, bromo, and fluoro substituents, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of multiple functional groups allows for selective modifications, enabling its use in the development of complex molecules, particularly in medicinal chemistry. The bromo and fluoro substituents enhance reactivity for cross-coupling reactions, while the amino group provides a handle for further derivatization. This compound is valued for its structural specificity and potential utility in constructing biologically active compounds, such as agrochemicals or drug candidates. Its well-defined reactivity profile ensures consistent performance in synthetic workflows.
6-Amino-2-bromo-3-fluoro-benzoic acid structure
1623461-06-2 structure
Product Name:6-Amino-2-bromo-3-fluoro-benzoic acid
CAS No:1623461-06-2
MF:C7H5BrFNO2
MW:234.0225045681
MDL:MFCD28398047
CID:4611259
PubChem ID:91828137
Update Time:2025-11-03

6-Amino-2-bromo-3-fluoro-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-2-bromo-3-fluoro-benzoic acid
    • 6-amino-2-bromo-3-fluorobenzoic acid
    • Nc1ccc(F)c(Br)c1C(O)=O
    • YPC46106
    • 3408AJ
    • SB34075
    • SY263211
    • SCHEMBL16416613
    • F53350
    • CS-16668
    • MFCD28398047
    • AKOS030568316
    • 6-amino-2-bromo-3-fluorobenzoicacid
    • 1623461-06-2
    • CS-0102129
    • NTTSFEVYBCJKMS-UHFFFAOYSA-N
    • MDL: MFCD28398047
    • Inchi: 1S/C7H5BrFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12)
    • InChI Key: NTTSFEVYBCJKMS-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1C(=O)O)N)F

Computed Properties

  • Exact Mass: 232.94877 g/mol
  • Monoisotopic Mass: 232.94877 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 63.3
  • Molecular Weight: 234.02

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6-Amino-2-bromo-3-fluoro-benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1623461-06-2)6-Amino-2-bromo-3-fluoro-benzoic acid
Order Number:A1027541
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:35
Price ($):257.0/1031.0
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Additional information on 6-Amino-2-bromo-3-fluoro-benzoic acid

Comprehensive Overview of 6-Amino-2-bromo-3-fluoro-benzoic acid (CAS No. 1623461-06-2): Properties, Applications, and Industry Insights

6-Amino-2-bromo-3-fluoro-benzoic acid (CAS No. 1623461-06-2) is a halogenated aromatic compound with significant relevance in pharmaceutical and agrochemical research. This fluorinated benzoic acid derivative features a unique combination of functional groups—amino, bromo, and fluoro—making it a versatile intermediate for synthesizing complex molecules. Its molecular structure (C7H5BrFNO2) and high purity standards (typically ≥95%) cater to stringent industrial demands, particularly in drug discovery and crop protection applications.

Recent trends highlight growing interest in halogenated building blocks like 6-Amino-2-bromo-3-fluoro-benzoic acid, driven by the need for bioactive molecule optimization. Researchers frequently search for "fluorine in drug design" or "bromine substitution effects," reflecting this compound's role in enhancing metabolic stability and binding affinity. The para-amino group further enables selective functionalization, a feature exploited in kinase inhibitor development—a hot topic in oncology research.

From a synthetic chemistry perspective, the compound's crystalline form and solubility profile (soluble in DMSO, methanol) make it ideal for high-throughput screening. Laboratories often inquire about "safe handling of bromo-fluoro compounds" or "storage conditions for amino acids," underscoring its practical utility. Notably, its melting point (210–215°C) and stability under inert atmospheres align with Good Manufacturing Practice (GMP) requirements for API intermediates.

Environmental considerations are increasingly shaping demand for eco-friendly halogenation methods. While 6-Amino-2-bromo-3-fluoro-benzoic acid itself isn't classified as hazardous, its synthesis often involves catalytic bromination techniques—a subject of numerous "green chemistry" studies. The compound's low bioaccumulation potential (predicted LogP ≈1.9) makes it preferable over persistent organic pollutants in agrochemical formulations.

Market analysts note rising procurement of custom fluorinated intermediates like CAS 1623461-06-2, particularly from contract research organizations (CROs). Patent landscapes reveal its use in herbicide safeners and non-steroidal anti-inflammatory drugs (NSAIDs), addressing common search queries such as "new fluorine-containing NSAIDs." Its cost-effective scalability at kilogram-level production further enhances commercial viability.

Quality control protocols for 6-Amino-2-bromo-3-fluoro-benzoic acid emphasize HPLC purity analysis and residual solvent monitoring, topics frequently discussed in pharmaceutical forums. The compound's UV-Vis absorptionmax ~280 nm) facilitates analytical method development, while its NMR spectral data (¹H, ¹³C, ¹⁹F) supports structural verification—key concerns for researchers validating synthetic pathways.

Emerging applications include PET tracer development, where the fluoro substituent enables 18F radiolabeling. This aligns with trending searches for "diagnostic imaging probes" and "theranostic agents." The compound's hydrogen bonding capacity (from -COOH and -NH2) also makes it valuable for designing metal-organic frameworks (MOFs)—a cutting-edge area in materials science.

Regulatory compliance remains critical for 6-Amino-2-bromo-3-fluoro-benzoic acid suppliers. While not classified under hazardous categories, proper SDS documentation covering irritation potential (skin/eyes) and dust control measures addresses common compliance questions. The compound's REACH registration status and transport classification are frequently updated to reflect evolving chemical safety standards.

Future research directions may explore its click chemistry compatibility via the amino group, or photocatalytic debromination for sustainable derivatization. These possibilities resonate with industry searches for "C-H functionalization techniques" and "visible-light photocatalysis," positioning CAS 1623461-06-2 as a compound with enduring scientific value.

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Amadis Chemical Company Limited
(CAS:1623461-06-2)6-Amino-2-bromo-3-fluoro-benzoic acid
A1027541
Purity:99%/99%
Quantity:1g/5g
Price ($):257.0/1031.0
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